(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one hydrochloride
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Overview
Description
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring and a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the piperidinone intermediate.
Amination: The amino group is introduced via a reductive amination reaction, using a suitable amine and reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can influence enzymatic activity. Additionally, the piperidinone core can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- rac-(5r,6r)-5-amino-1-methyl-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one
- rac-(5r,6r)-5-amino-1-cyclopropyl-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one
Uniqueness
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15ClN4O |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
(5R,6R)-5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8;/h4-6,8H,2-3,10H2,1H3,(H,12,14);1H/t6-,8-;/m1./s1 |
InChI Key |
VALPOBGBWBHENI-CIRBGYJCSA-N |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCC(=O)N2)N.Cl |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2)N.Cl |
Origin of Product |
United States |
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